4-(2-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
Description
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a quinoline-based heterocyclic compound featuring a 2-methylbenzenesulfonyl group at position 4 and a thiomorpholine-4-carbonyl moiety at position 3. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfonyl and thiomorpholine groups in this compound likely influence its electronic properties, solubility, and biological interactions, making structural comparisons with analogs critical for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
[4-(2-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-2-5-9-19(15)28(25,26)20-16-7-3-4-8-18(16)22-14-17(20)21(24)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMHMLAOLJTDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The thiomorpholine and methylbenzenesulfonyl groups are then introduced through a series of reactions, including nucleophilic substitution and sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The sulfonyl and thiomorpholine groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
A comparative analysis of substituent positions and functional groups is provided in Table 1 .
Key Observations :
- Sulfonyl vs. Sulfanyl : The target compound’s sulfonyl group (electron-withdrawing) at C4 contrasts with sulfanyl (electron-donating) in , affecting reactivity and solubility.
- Thiomorpholine vs. Piperazine : Thiomorpholine (sulfur-containing) in the target may enhance lipophilicity compared to piperazine in , influencing membrane permeability .
- Positional Effects : Sulfonyl at C4 (target) vs. C3 () alters steric and electronic interactions with biological targets.
Biological Activity
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its structural features include a quinoline core, a sulfonamide group, and a thiomorpholine moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Functional Groups
- Quinoline Core : Known for various biological activities, including antimicrobial and anticancer effects.
- Sulfonamide Group : Plays a role in inhibiting carbonic anhydrase enzymes, which are implicated in numerous physiological processes.
- Thiomorpholine Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 7-Chloroquinoline | Antimicrobial | |
| 4-Methylbenzenesulfonamide | Antibacterial |
Anticancer Properties
The presence of the quinoline structure is associated with anticancer activity. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of topoisomerases and induction of oxidative stress.
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The sulfonamide group may inhibit pro-inflammatory mediators, making these compounds candidates for treating inflammatory diseases.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, affecting bicarbonate ion concentration and pH balance within tissues.
- Interaction with DNA : The quinoline core may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines with IC50 values indicating potent activity.
- Antimicrobial Tests : Clinical isolates were treated with the compound, showing significant inhibition zones compared to control groups.
- Inflammation Models : Animal models demonstrated reduced inflammation markers upon administration of this compound.
Q & A
Q. What are the optimal synthetic routes for synthesizing 4-(2-methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Construct the quinoline core via Friedländer condensation using aniline derivatives and ketones under acidic/basic catalysis .
- Step 2 : Introduce the 2-methylbenzenesulfonyl group via nucleophilic substitution or sulfonation reactions. Control temperature (60–80°C) and solvent polarity (e.g., DCM or THF) to enhance regioselectivity .
- Step 3 : Attach the thiomorpholine-4-carbonyl moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Monitor purity via HPLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For example, the thiomorpholine carbonyl signal appears at ~170 ppm in -NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNOS: ~449.1 Da). Fragmentation patterns confirm sulfonyl and thiomorpholine groups .
- IR Spectroscopy : Peaks at ~1150 cm (S=O stretch) and ~1650 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, the sulfonyl group may form hydrogen bonds with catalytic residues in topoisomerase II .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-DNA complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize targets .
- Validation : Compare computational results with experimental SPR or ITC data to refine models .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across 5–100 µM concentrations in cancer (e.g., MCF-7, HepG2) vs. normal (HEK293) cells. Calculate IC values and assess selectivity indices (>3 indicates therapeutic potential) .
- Mechanistic Studies : Use Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) and ROS assays to evaluate oxidative stress contributions .
- Control Experiments : Compare with structurally similar compounds (e.g., chloroquine derivatives) to isolate the role of the thiomorpholine group .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 4-fluoro vs. 2-methyl) or thiomorpholine (e.g., morpholine vs. piperazine) groups. Assess logP (HPLC) and solubility (shake-flask method) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS at 0, 30, and 60 minutes. Half-life >30 min suggests suitability for in vivo studies .
- In Silico ADME : Use SwissADME to predict BBB permeability and CYP450 inhibition. Prioritize analogs with >80% intestinal absorption and low CYP3A4 binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
